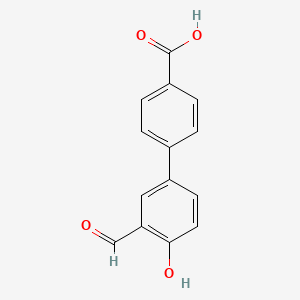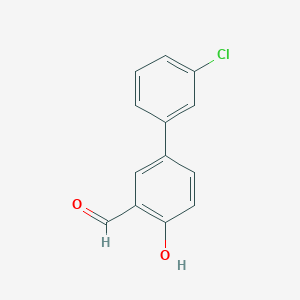
4-(3-Chlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-2-formylphenol, 95% (4-CPF) is a chemical compound found in a variety of sources, including plants, animals, and microorganisms. It is a member of the phenol family and has a variety of applications in scientific research. 4-CPF is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it has been shown to have a range of biochemical and physiological effects.
科学的研究の応用
4-(3-Chlorophenyl)-2-formylphenol, 95% has a variety of scientific research applications, including its use as a model compound for studying the structure and function of proteins, as a tool for studying the effects of oxidative stress, and as a tool for studying the effects of environmental pollutants. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been used to study the pharmacological effects of drugs, the effects of hormones on cells, and the effects of environmental pollutants on living organisms.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-2-formylphenol, 95% is not fully understood, but it is believed to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to interact with the cytochrome P450 enzyme system, which is involved in drug metabolism.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, to increase the production of reactive oxygen species, to induce apoptosis in cells, and to modulate the expression of genes involved in cell growth and differentiation. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
The use of 4-(3-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages, including its relatively low cost, its stability in aqueous solution, and its availability in a variety of concentrations. However, there are also some limitations to its use, including its potential toxicity and the fact that it is a relatively new compound and therefore its effects may not be fully understood.
将来の方向性
There are a number of potential future directions for 4-(3-Chlorophenyl)-2-formylphenol, 95% research. These include further studies on its mechanism of action, its effects on drug metabolism, its effects on gene expression, and its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal conditions for its synthesis, as well as its potential toxicity and side effects. Finally, further studies could be conducted to evaluate the potential for 4-(3-Chlorophenyl)-2-formylphenol, 95% to be used as a biomarker for environmental pollutants.
合成法
4-(3-Chlorophenyl)-2-formylphenol, 95% can be synthesized through a variety of methods, including the following: the reaction of 3-chloro-2-hydroxybenzaldehyde with formic acid in the presence of a strong acid catalyst; the reaction of 3-chloro-2-hydroxybenzaldehyde with formaldehyde in the presence of a strong base catalyst; and the reaction of 3-chloro-2-hydroxybenzaldehyde with formic acid in the presence of a strong base catalyst. The reaction conditions for each method vary, and the yields for each method also vary.
特性
IUPAC Name |
5-(3-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEDBUQRCIEKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602396 |
Source


|
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
893737-49-0 |
Source


|
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


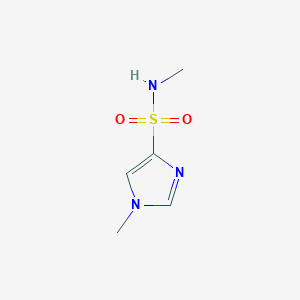




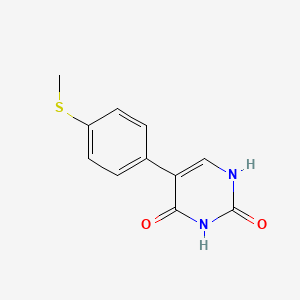



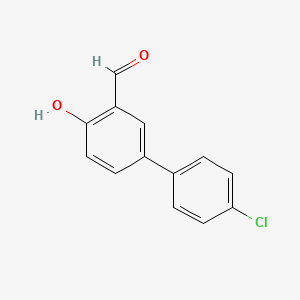

![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
